methyl 2-oxo-3-phenyl-1H-quinoline-7-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1383849-47-5 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 2-oxo-3-phenyl-1H-quinoline-7-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)13-8-7-12-9-14(11-5-3-2-4-6-11)16(19)18-15(12)10-13/h2-10H,1H3,(H,18,19) |
InChI Key |
MDJHLVCWLQRSEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-3-phenyl-1H-quinoline-7-carboxylate typically involves the condensation of an appropriate aniline derivative with a β-keto ester. One common method is the Pfitzinger reaction, which involves the reaction of isatin with an aryl methyl ketone in the presence of a base. The reaction conditions often include refluxing in ethanol or another suitable solvent with a catalytic amount of acid or base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Condensation Reactions
These reactions involve nucleophilic addition and cyclization processes to form complex heterocyclic derivatives.
Reagents and Conditions
-
Reactants : Malononitrile, methyl 2-cyanoacetate, 4-hydroxy-2H-chromen-2-one, or 4-hydroxy-6-methyl-2H-pyran-2-one.
-
Catalyst : L-proline.
-
Conditions : Heating, microwave irradiation, or ultrasonic assistance in aqueous or solvent-free systems .
Mechanism
-
Condensation : Initial reaction between the quinoline derivative and L-proline forms an intermediate.
-
Nucleophilic Addition : Active methylene compounds (e.g., malononitrile) add to the intermediate.
-
Knoevenagel Condensation : Formation of conjugated systems.
-
Cyclization : Intramolecular cyclization with elimination of L-proline .
Products
-
Triazolylamino-quinolinyl-pyrano[3,2-c]chromenones : Formed via reaction with malononitrile and chromenone derivatives .
-
1H-Tetrazolylamino-quinolinyl-pyrano[3,2-c]chromenones : Generated using methyl 2-cyanoacetate .
Substitution Reactions
Electrophilic substitution at reactive positions of the quinoline ring is common.
Reagents and Conditions
-
Substituents : Alkyl halides (e.g., CH₃I, C₄H₉Br), benzylchloroformate.
-
Base : Sodium hydride (NaH).
-
Solvent : Anhydrous dimethylformamide (DMF).
Examples
-
Alkoxy Substitution : Methylation or ethylation at the 9-position of pyrroloquinolinone derivatives .
-
Carbonate Ester Formation : Reaction with benzylchloroformate to yield 9-substituted carbonate esters .
Mechanism
-
Nucleophilic Attack : The quinolinone acts as a nucleophile, displacing halide or other leaving groups .
Cyclization Reactions
Intramolecular cyclization often follows condensation steps to form fused-ring systems.
Reagents and Conditions
-
Catalyst : L-proline or other organocatalysts.
-
Conditions : Heating, microwave, or ultrasound irradiation .
Examples
-
Pyrano[3,2-c]chromenones : Formed via cyclization of quinoline derivatives with chromenone precursors .
-
Pyrano[4,3-b]pyranones : Generated through reaction with pyranone derivatives .
Mechanism
Knoevenagel Condensation
This reaction is pivotal in forming conjugated systems with extended π-electron systems.
Reagents and Conditions
-
Active Methylene Compounds : Malononitrile, ethyl acetoacetate.
-
Catalyst : L-proline.
Products
-
Cyano-containing derivatives : Example: 1-[2-cyano-2-(ethoxycarbonyl)-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (e.g., 7a–d ) .
Table 1: Selected Reaction Examples
Scientific Research Applications
Methyl 2-oxo-3-phenyl-1H-quinoline-7-carboxylate is a heterocyclic compound featuring a quinoline core structure, which makes it of interest in medicinal chemistry, organic synthesis, and material science. The compound's quinoline ring system gives it unique chemical and biological properties.
Scientific Research Applications
This compound is used as a building block for synthesizing complex heterocyclic compounds in chemistry. It is also investigated for its potential as an antimicrobial and anticancer agent in biology. Furthermore, it is explored for its pharmacological properties, including anti-inflammatory and analgesic effects in medicine, and utilized in developing dyes, pigments, and organic light-emitting diodes (OLEDs) in industry.
Chemical Reactions
This compound can undergo oxidation to form quinoline N-oxides, reduction to convert the carbonyl group to a hydroxyl group, and electrophilic substitution reactions at the quinoline ring, particularly at the 5- and 8-positions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid, while reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction. Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
This compound has demonstrated antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action typically involves inhibiting bacterial DNA gyrase and Topoisomerase IV, which are crucial for DNA replication and transcription. Studies have also shown promising anticancer properties against cancer cell lines like HepG2 (liver cancer) and HeLa (cervical cancer). In vitro studies indicate that this compound induces apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction: The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition: It acts as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis: By triggering apoptotic pathways, it promotes cell death in malignant cells while sparing normal cells.
Key Findings on Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Bacillus subtilis | 8 µg/mL |
Cytotoxicity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.5 | Induces apoptosis via G2/M phase arrest |
| HeLa | 3.8 | Inhibition of cell proliferation |
Study on Antimicrobial Efficacy
A study evaluated the antibacterial activity against multi-drug resistant strains, demonstrating that this compound effectively reduced bacterial counts in vitro.
Cytotoxicity in Cancer Research
Mechanism of Action
The mechanism of action of methyl 2-oxo-3-phenyl-1H-quinoline-7-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs differ in substituent patterns, influencing their physicochemical and biological properties. Table 1 summarizes critical differences:
Table 1: Structural Comparison of Methyl 2-oxo-3-phenyl-1H-quinoline-7-carboxylate and Analogs
Key Observations:
- Position 3 vs. Position 7 Modifications : The target compound’s methyl ester at position 7 contrasts with ethyl esters in analogs (e.g., ), which may alter hydrolysis kinetics and bioavailability.
- Electron-Withdrawing/Donating Groups : The 3-phenyl group in the target compound enhances electron density, whereas chloro () and fluoro () substituents introduce electron-withdrawing effects, impacting reactivity in electrophilic substitutions.
Reactivity and Hydrogen Bonding
Crystallographic studies (e.g., ) reveal that analogs with amino or hydroxyl groups (e.g., 7-amino in ) form hydrogen-bonded networks (N–H⋯O and O–H⋯O), influencing solubility and solid-state stability. The target compound lacks such groups, suggesting weaker intermolecular forces but higher lipophilicity.
Biological Activity
Methyl 2-oxo-3-phenyl-1H-quinoline-7-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a quinoline core, which is known for its pharmacological significance. Its molecular formula is C17H13NO3, featuring a carboxylate ester group that enhances its chemical reactivity and biological activity. The unique combination of functional groups in this compound allows for varied interactions within biological systems, making it a valuable candidate for medicinal chemistry.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic candidate. The mechanism of action typically involves the inhibition of bacterial DNA gyrase and Topoisomerase IV, which are crucial for DNA replication and transcription .
Key Findings on Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Bacillus subtilis | 8 µg/mL |
Anticancer Activity
The compound has also shown promising anticancer properties, particularly against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). In vitro studies indicate that this compound induces apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancerous conditions.
Cytotoxicity Studies
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HepG2 | 5.5 | Induces apoptosis via G2/M phase arrest | |
| HeLa | 3.8 | Inhibition of cell proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways, it promotes cell death in malignant cells while sparing normal cells .
Case Studies
Several case studies highlight the compound's potential:
- Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity against multi-drug resistant strains, demonstrating that this compound effectively reduced bacterial counts in vitro .
- Cytotoxicity in Cancer Research : Another research project focused on its effects on MCF-7 breast cancer cells, showing that it not only inhibited cell growth but also induced significant apoptosis compared to standard chemotherapeutics like doxorubicin .
Q & A
Q. What synthetic routes are most effective for preparing methyl 2-oxo-3-phenyl-1H-quinoline-7-carboxylate, and how can reaction conditions be optimized?
A multi-step synthesis involving cyclocondensation and esterification is typically employed. For example, analogous quinoline carboxylates are synthesized via Friedländer annulation using substituted anilines and β-keto esters under acidic conditions . Optimization involves controlling temperature (70–90°C) and solvent polarity (e.g., ethanol or DMF) to enhance regioselectivity. Monitoring intermediates via TLC and adjusting stoichiometry of phenylacetaldehyde derivatives can improve yields (typically 50–65%) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?
- 1H NMR : Key signals include a singlet for the methyl ester (~δ 3.8–4.0 ppm), aromatic protons (δ 7.2–8.5 ppm), and a deshielded proton adjacent to the carbonyl (δ 8.1–8.5 ppm) .
- 13C NMR : The ester carbonyl appears at ~δ 165–170 ppm, while the quinoline C=O resonates at ~δ 175–180 ppm .
- IR : Strong stretches at ~1700 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (quinoline C=O) confirm functional groups .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
Column chromatography using silica gel (hexane/ethyl acetate gradient, 3:1 to 1:2) effectively separates polar byproducts. Recrystallization from ethanol or methanol enhances purity (>95%), as evidenced by sharp melting points (e.g., 180–185°C) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular geometry?
Crystallization via slow evaporation in DMSO/water yields diffraction-quality crystals. SHELX software refines parameters like bond lengths (e.g., C=O at ~1.22 Å) and torsion angles. For example, intermolecular C–H⋯O hydrogen bonds (3.06–3.53 Å) stabilize the lattice, as observed in analogous fluoroquinolones . Graph-set analysis (e.g., R₂²(8) motifs) quantifies hydrogen-bonding networks .
Q. What computational methods predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic reactivity at the carbonyl groups. Molecular docking studies (AutoDock Vina) can model interactions with biological targets (e.g., DNA gyrase) .
Q. How do substituent effects (e.g., phenyl vs. halogen groups) influence biological activity?
Structure-activity relationship (SAR) studies show that the phenyl group at C3 enhances lipophilicity (logP ~2.8), improving membrane permeability. Fluorine at C6 (analogous to fluoroquinolones) increases antibacterial potency by stabilizing DNA-enzyme interactions . Comparative MIC assays (e.g., against S. aureus) validate these trends .
Q. What strategies address contradictions in spectral vs. crystallographic data?
If NMR suggests planar geometry but X-ray reveals puckering (e.g., Cremer-Pople parameters: θ = 15°, φ = 30°), reconcile discrepancies by analyzing solvent effects or polymorphism. Dynamic NMR at variable temperatures can detect conformational flexibility .
Methodological Challenges
Q. How can regioselectivity issues during synthesis be systematically addressed?
Use directing groups (e.g., nitro or amino at C7) to control electrophilic substitution. For example, nitration at C6 followed by reduction minimizes competing side reactions. Monitoring via LC-MS identifies intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
